6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione is a chemical compound known for its unique structural composition and diverse applications in scientific research. This compound is characterized by its furo[2,3-d]pyrimidine core, which is substituted with a 2,4-dichlorophenyl group and a methoxyiminomethyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.
Preparation Methods
The synthesis of 6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the furo[2,3-d]pyrimidine ring system.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of a suitable intermediate with the 2,4-dichlorophenyl group using appropriate reagents and conditions.
Attachment of the methoxyiminomethyl group: This step involves the reaction of the intermediate with a methoxyiminomethylating agent to introduce the methoxyiminomethyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione can be compared with other similar compounds, such as:
6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-dione: This compound has a similar structure but lacks one oxygen atom in the trione group.
6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-tetraone: This compound has an additional oxygen atom in the trione group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-20-14(23)12-13(22)11(26-15(12)21(2)16(20)24)6-19-25-7-8-3-4-9(17)5-10(8)18/h3-6,11H,7H2,1-2H3/b19-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBKLWHLMMBUGO-SWNXQHNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)C(O2)/C=N\OCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.